Benzyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Benzyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their extensive biological activities, including antimicrobial, antimalarial, anti-inflammatory, antiviral, and anticancer properties
Preparation Methods
The synthesis of Benzyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and 4-ethynyl-1H-pyrazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Synthetic Route: The benzyl bromide undergoes nucleophilic substitution with 4-ethynyl-1H-pyrazole to form the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the process for commercial production.
Chemical Reactions Analysis
Benzyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the benzyl group are replaced with other substituents.
Scientific Research Applications
Benzyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for treating infections, cancer, and inflammatory diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication, protein synthesis, or metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways and affect cellular responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Benzyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives, such as:
Pyrazofurin: An antiviral and antitumor agent.
Encorafenib: A kinase inhibitor used in cancer therapy.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Crizotinib: A tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
benzyl 2-(4-ethynylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-12-8-15-16(9-12)10-14(17)18-11-13-6-4-3-5-7-13/h1,3-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAQQZBSUYURIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)CC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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